2-Methylpentane-2-thiol

Gas Odorization Volatility Vapor Pressure

2-Methylpentane-2-thiol, also known as tert-hexyl mercaptan, is a tertiary aliphatic thiol with the molecular formula C6H14S and molecular weight 118.24 g/mol. It is characterized by a branched carbon backbone with the sulfhydryl (-SH) group attached to a tertiary carbon center.

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 1633-97-2
Cat. No. B162603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentane-2-thiol
CAS1633-97-2
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCCC(C)(C)S
InChIInChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
InChIKeyISUXQQTXICTKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentane-2-thiol (CAS 1633-97-2) Technical Baseline: Procurement Specifications & Physicochemical Profile


2-Methylpentane-2-thiol, also known as tert-hexyl mercaptan, is a tertiary aliphatic thiol with the molecular formula C6H14S and molecular weight 118.24 g/mol [1]. It is characterized by a branched carbon backbone with the sulfhydryl (-SH) group attached to a tertiary carbon center [2]. Key estimated physicochemical parameters include a boiling point of 123.9±8.0 °C at 760 mmHg, density of 0.8±0.1 g/cm³, vapor pressure of 15.8±0.2 mmHg at 25°C, and a calculated XLogP3-AA of 2.4 [3]. This baseline serves as the foundation for evaluating its differentiation from structurally analogous thiols in industrial and research applications.

Why Generic Thiol Substitution Fails: Structural Determinants of 2-Methylpentane-2-thiol Performance


The performance of 2-methylpentane-2-thiol in critical applications such as gas odorization and polymer modification is intrinsically linked to its tertiary thiol structure and branched alkyl chain, which dictate physicochemical properties not shared by linear or less-branched analogs . Substitution with a generic 'C6 thiol' fails because the vapor pressure, odor threshold, and chain transfer kinetics are structure-specific, impacting product efficacy and safety [1][2]. The quantitative evidence below demonstrates why a direct replacement without rigorous re-validation of these parameters introduces unacceptable technical and regulatory risk [3].

2-Methylpentane-2-thiol Quantitative Differentiation Evidence: Comparative Performance Data vs. Structural Analogs


Vapor Pressure & Volatility: Tertiary Thiol Advantage for Gas-Phase Odorization

2-Methylpentane-2-thiol exhibits a vapor pressure of 15.8±0.2 mmHg at 25°C, which is substantially higher than the 2.4 mmHg reported for the linear C6 analog 1-hexanethiol under identical conditions . This higher volatility ensures more reliable vapor-phase distribution in natural gas odorization systems, enabling a lower effective concentration and more immediate leak detection [1].

Gas Odorization Volatility Vapor Pressure

Boiling Point & Process Compatibility: Tertiary Branching Lowers Boiling Point for Efficient Distillation

The boiling point of 2-methylpentane-2-thiol is 123.9±8.0 °C at 760 mmHg, which is significantly lower than the 150-152 °C range typical for its linear C6 analog, 1-hexanethiol . This 26-28 °C reduction in boiling point is a direct consequence of the sterically hindered tertiary thiol group, which reduces intermolecular hydrogen bonding and van der Waals interactions [1].

Chemical Synthesis Purification Process Engineering

Chain Transfer Kinetics: Branched Alkyl Chain Reduces Transfer Constant for Molecular Weight Control

In free radical polymerization, branched thiols such as tert-hexyl mercaptan exhibit reduced chain transfer constants relative to their linear counterparts due to steric hindrance around the thiol group [1]. This results in slower, more controlled consumption of the modifier, leading to a polymer with narrower molecular weight distribution and more homogeneous properties [2][3].

Polymer Chemistry Chain Transfer Agent Free Radical Polymerization

Odor Threshold & Detection Efficacy: Tertiary Thiol Maintains Potent Warning Signal

Thiols, as a class, possess odor thresholds in the low parts-per-billion (ppb) range [1]. 2-Methylpentane-2-thiol is specifically noted for its use as an odorant for natural gas and LPG detection, implying its odor profile is both potent and distinguishable from ambient environmental smells [2]. Its branched structure contributes to a unique olfactory signature that is less likely to be confused with other sulfides or naturally occurring odors .

Gas Leak Detection Odor Threshold Safety

2-Methylpentane-2-thiol Optimal Use Cases: Evidence-Based Procurement Scenarios


Natural Gas and LPG Odorization

This compound is a primary candidate for odorizing natural gas and liquefied petroleum gas (LPG) distribution systems, where its high vapor pressure (15.8 mmHg at 25°C) and potent, distinctive odor ensure rapid and reliable leak detection [1]. Its tertiary thiol structure contributes to a persistent and recognizable warning signal at trace concentrations, a critical safety requirement for utility companies and gas suppliers .

Controlled Polymer Molecular Weight Modification

In the synthesis of styrene-butadiene rubber (SBR) and other free radical polymers, 2-methylpentane-2-thiol serves as a chain transfer agent where slower, more controlled consumption is desired to achieve a narrower molecular weight distribution and more uniform polymer properties [2]. This is particularly valuable for high-impact polystyrene (HIPS) and nitrile rubber (NBR) where precise molecular architecture dictates mechanical performance [3].

Chemical Intermediate for Sulfur-Containing Derivatives

The tertiary thiol group of 2-methylpentane-2-thiol is a versatile handle for introducing sulfur into complex molecules. Its sterically hindered environment can be exploited to control reaction rates in nucleophilic substitution and oxidation reactions, providing synthetic chemists with a tool for creating disulfides, thioethers, and other organosulfur compounds with tailored reactivity .

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